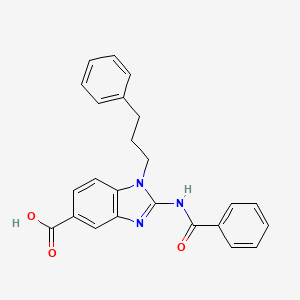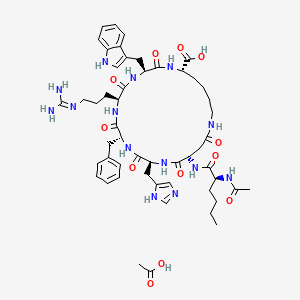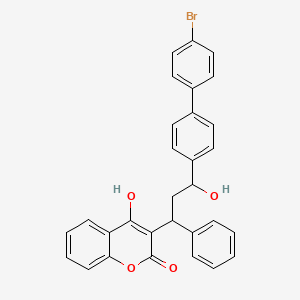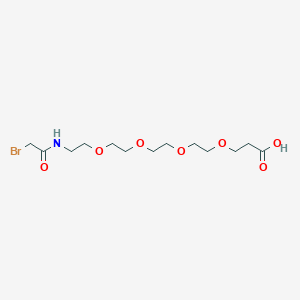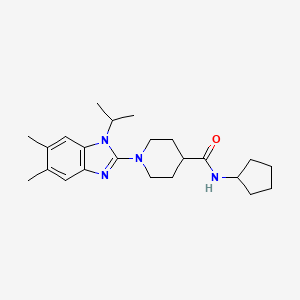
CAY10678
Übersicht
Beschreibung
CAY10678 is a benzoimidazole derivative known for its potent inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1). This compound is primarily used in scientific research to study inflammation and immune responses due to its ability to block the synthesis of prostaglandin E2 (PGE2), a key mediator in these processes .
Wissenschaftliche Forschungsanwendungen
CAY10678 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um die Hemmung von mPGES-1 und ihre Auswirkungen auf die Prostaglandinsynthese zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation von Entzündungsreaktionen und der Rekrutierung von Immunzellen.
Medizin: Als potenzieller therapeutischer Wirkstoff für Erkrankungen mit übermäßiger Entzündung, wie z. B. rheumatoider Arthritis und bestimmte Krebsarten, erforscht.
Industrie: Wird bei der Entwicklung neuer entzündungshemmender Medikamente verwendet und als Referenzverbindung in pharmakologischen Studien
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung von mPGES-1, einem Enzym, das für die Umwandlung von Prostaglandin H2 (PGH2) in PGE2 verantwortlich ist. Durch die Blockierung dieser Umwandlung reduziert this compound die PGE2-Spiegel und verringert so Entzündungen und die Rekrutierung von Immunzellen. Zu den molekularen Zielstrukturen gehört das aktive Zentrum von mPGES-1, an das sich this compound bindet und die Aktivität des Enzyms verhindert .
Wirkmechanismus
CAY10678, also known as N-Cyclopentyl-1-[5,6-dimethyl-1-(1-methylethyl)-1H-benzimidazol-2-yl]-4-piperidinecarboxamide or N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide, is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.
Target of Action
The primary target of this compound is the enzyme microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a bioactive lipid mediator involved in various physiological and pathological processes, including inflammation .
Mode of Action
this compound acts by potently inhibiting human and rat recombinant mPGES-1 . By inhibiting mPGES-1, this compound effectively blocks the conversion of the COX product PGH2 into the biologically active PGE2 . This results in a decrease in PGE2 synthesis, which can influence various biological processes, including inflammation and pain perception .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclooxygenase (COX) pathway . Within this pathway, mPGES-1 converts the COX product PGH2 into PGE2 . By inhibiting mPGES-1, this compound disrupts this conversion, leading to a decrease in PGE2 synthesis . This can have downstream effects on various physiological processes, including inflammation and pain perception .
Pharmacokinetics
It is soluble in DMF (15 mg/ml), DMSO (5 mg/ml), and ethanol (25 mg/ml) . These solubility properties can influence the compound’s bioavailability and its potential routes of administration.
Result of Action
The inhibition of mPGES-1 by this compound leads to a decrease in PGE2 synthesis . This can result in reduced inflammation and pain perception, as PGE2 is a potent mediator of these processes . Additionally, this compound has been shown to reduce collagen deposition and T-cell depletion, suggesting potential applications in the study of diseases such as melanoma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of mPGES-1, the target of this compound, is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α . Therefore, the presence of these mediators in the environment can potentially influence the efficacy of this compound. Additionally, the compound’s stability may be affected by storage conditions, with recommended storage at -20°C .
Biochemische Analyse
Biochemical Properties
CAY10678 plays a significant role in biochemical reactions, particularly in the cyclooxygenase pathway . It interacts with mPGES-1, an enzyme that converts the COX product PGH2 into the biologically active PGE2 . The interaction between this compound and mPGES-1 results in the inhibition of mPGES-1, thereby blocking PGE2 synthesis .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an mPGES-1 inhibitor . By inhibiting mPGES-1, this compound can block the synthesis of PGE2 in isolated cells and whole blood treated with LPS or IL-1β . This can lead to a reduction in cell recruitment during inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mPGES-1 . It potently inhibits human and rat recombinant mPGES-1, which leads to a decrease in PGE2 synthesis . This can influence various cellular processes, including inflammation and cell recruitment .
Temporal Effects in Laboratory Settings
It is known that this compound can dose-dependently block PGE2 synthesis in isolated cells and whole blood treated with LPS or IL-1β .
Metabolic Pathways
This compound is involved in the cyclooxygenase pathway . It interacts with mPGES-1, an enzyme that converts the COX product PGH2 into PGE2 . By inhibiting mPGES-1, this compound can influence the metabolic flux of this pathway .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CAY10678 umfasst die Bildung eines Benzoimidazolkerns, gefolgt von der Einführung verschiedener Substituenten, um die gewünschte Struktur zu erreichen. Die wichtigsten Schritte umfassen:
Bildung des Benzoimidazolkerns: Dies wird typischerweise durch die Kondensation von o-Phenylendiamin mit einer Carbonsäure oder deren Derivat unter sauren Bedingungen erreicht.
Substitutionsreaktionen: Die Einführung der Cyclopentylgruppe und des Piperidincarboxamid-Restes erfolgt durch nukleophile Substitutionsreaktionen.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die oben genannten Synthesewege in größerem Maßstab umfassen. Dies würde die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung einer gleichmäßigen Qualitätskontrolle und den Einsatz von industriellen Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
CAY10678 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann den Benzoimidazolkern oder die Substituenten modifizieren, was möglicherweise die Aktivität der Verbindung verändert.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Alkylhalogenide und Basen wie Natriumhydrid.
Hauptprodukte
Das Hauptprodukt dieser Reaktionen ist this compound selbst, wobei potentielle Nebenprodukte abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien sind.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Celecoxib: Ein selektiver COX-2-Hemmer, der ebenfalls die PGE2-Synthese reduziert, jedoch über einen anderen Mechanismus.
PF-4693627: Ein weiterer mPGES-1-Hemmer mit ähnlichen hemmenden Wirkungen auf die PGE2-Synthese.
Einzigartigkeit
CAY10678 ist einzigartig in seiner hohen Potenz und Selektivität für mPGES-1, mit minimalen Auswirkungen auf andere Enzyme wie COX-1 und COX-2. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von mPGES-1 bei Entzündungen und Immunantworten .
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(5,6-dimethyl-1-propan-2-ylbenzimidazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O/c1-15(2)27-21-14-17(4)16(3)13-20(21)25-23(27)26-11-9-18(10-12-26)22(28)24-19-7-5-6-8-19/h13-15,18-19H,5-12H2,1-4H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPVJOTXZIRXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)N3CCC(CC3)C(=O)NC4CCCC4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CAY10678 impact the tumor microenvironment and enhance immunotherapy response in melanoma?
A: this compound is a selective inhibitor of microsomal prostaglandin E2 synthase 1 (mPGES-1). Research indicates that inhibiting mPGES-1 with this compound leads to a reduction in collagen deposition within the tumor microenvironment []. Collagen, a major component of the extracellular matrix, is known to contribute to immunosuppressive conditions within the tumor. By reducing collagen, this compound may help alleviate this immunosuppression. Furthermore, studies have shown that this compound treatment, similar to celecoxib (a selective COX-2 inhibitor), can enhance the efficacy of anti-PD-1 therapy, highlighting its potential as an adjuvant treatment strategy [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


